molecular formula C14H15N3OS B12238302 6-ethyl-N-[3-(methylsulfanyl)phenyl]pyrimidine-4-carboxamide

6-ethyl-N-[3-(methylsulfanyl)phenyl]pyrimidine-4-carboxamide

Cat. No.: B12238302
M. Wt: 273.36 g/mol
InChI Key: XTHGAPMBVIEWOZ-UHFFFAOYSA-N
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Description

6-ethyl-N-[3-(methylsulfanyl)phenyl]pyrimidine-4-carboxamide is a heterocyclic compound that features a pyrimidine ring substituted with an ethyl group at the 6-position, a carboxamide group at the 4-position, and a 3-(methylsulfanyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-N-[3-(methylsulfanyl)phenyl]pyrimidine-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-N-[3-(methylsulfanyl)phenyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ethyl group at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

6-ethyl-N-[3-(methylsulfanyl)phenyl]pyrimidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-ethyl-N-[3-(methylsulfanyl)phenyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine Derivatives: Compounds such as 2,4-diamino-6-ethylpyrimidine and 4-amino-6-ethylpyrimidine share structural similarities with 6-ethyl-N-[3-(methylsulfanyl)phenyl]pyrimidine-4-carboxamide.

    Phenylpyrimidines: Compounds like 4-phenylpyrimidine and 2-phenylpyrimidine also have similar core structures.

Uniqueness

This compound is unique due to the presence of the 3-(methylsulfanyl)phenyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s ability to interact with specific biological targets and improve its pharmacokinetic profile .

Properties

Molecular Formula

C14H15N3OS

Molecular Weight

273.36 g/mol

IUPAC Name

6-ethyl-N-(3-methylsulfanylphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C14H15N3OS/c1-3-10-8-13(16-9-15-10)14(18)17-11-5-4-6-12(7-11)19-2/h4-9H,3H2,1-2H3,(H,17,18)

InChI Key

XTHGAPMBVIEWOZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=N1)C(=O)NC2=CC(=CC=C2)SC

Origin of Product

United States

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